2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic compound with the molecular formula C16H18N4O3S and a molecular weight of 346.41. This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known for their wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Preparation Methods
The synthesis of 2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific synthetic route and reaction conditions for this compound may vary, but generally involve the coupling of a cyclopropyl and a sulfamoylphenyl group to the pyrimidine ring.
Chemical Reactions Analysis
2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it exhibits anti-inflammatory and antibacterial properties, making it a potential candidate for drug development . Additionally, its unique structure allows it to interact with various biological targets, providing opportunities for studying molecular mechanisms and pathways .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and bacterial processes . For example, it may inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, which are key mediators of inflammation . This inhibition leads to a reduction in inflammatory responses and bacterial growth.
Comparison with Similar Compounds
2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as 4-cyclopropyl-6-methyl-2-pyrimidinamine . While both compounds share a similar pyrimidine core, the presence of the sulfamoylphenyl group in this compound provides it with unique chemical and biological properties . This structural difference allows it to exhibit distinct pharmacological effects and interact with different molecular targets .
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-8-14(20-15(19-10)12-4-5-12)16(21)18-9-11-2-6-13(7-3-11)24(17,22)23/h2-3,6-8,12H,4-5,9H2,1H3,(H,18,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMLQYSFCRBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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